![molecular formula C₁₂H₅D₄F₃N₂O₂ B1140442 (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide CAS No. 1185240-22-5](/img/structure/B1140442.png)
(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₅D₄F₃N₂O₂ and its molecular weight is 274.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
- In rapidly proliferating cells, such as T lymphocytes and B lymphocytes, DHODH inhibition reduces the availability of pyrimidines, impacting immune responses .
Target of Action
Mode of Action
Action Environment
Activité Biologique
(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, commonly referred to as Teriflunomide, is an active pharmaceutical ingredient primarily used in the treatment of multiple sclerosis (MS). This compound exhibits immunomodulatory and anti-inflammatory properties by inhibiting dihydroorotate dehydrogenase (DHO-DH), an enzyme crucial for the de novo synthesis of pyrimidines. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 163451-81-8
Teriflunomide acts primarily by inhibiting DHO-DH in the mitochondrial respiratory chain. This inhibition leads to a reduction in the proliferation of activated lymphocytes, which are implicated in the pathogenesis of multiple sclerosis. The compound's ability to modulate immune responses is attributed to its effects on nucleotide synthesis, particularly affecting T and B cell activation.
Pharmacokinetics
Teriflunomide demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1 to 4 hours post-administration.
- Distribution : High volume of distribution (Vd) indicating extensive tissue binding.
- Metabolism : Primarily metabolized in the liver through oxidative pathways.
- Elimination : Long half-life (approximately 18 days) allows for once-daily dosing.
Efficacy in Multiple Sclerosis
Clinical studies have demonstrated that Teriflunomide significantly reduces the frequency of relapses in patients with relapsing forms of MS. A pivotal trial showed a reduction in annualized relapse rates by approximately 30% compared to placebo.
Case Studies
-
Clinical Trial Results :
- A phase III trial (TOWER study) involving over 1,000 patients indicated that Teriflunomide effectively reduced the risk of disability progression over a two-year period.
- Patients treated with Teriflunomide had a lower incidence of MRI-detected lesions compared to those receiving placebo.
-
Long-term Safety and Efficacy :
- An extension study revealed sustained efficacy over five years with manageable safety profiles, including monitoring for hepatotoxicity and teratogenic effects.
Data Summary Table
Parameter | Value |
---|---|
Molecular Weight | 270.21 g/mol |
CAS Number | 163451-81-8 |
Mechanism of Action | Inhibition of DHO-DH |
Half-life | ~18 days |
Annualized Relapse Rate Reduction | ~30% compared to placebo |
Common Side Effects | Diarrhea, nausea, elevated liver enzymes |
Safety Profile
Teriflunomide is generally well-tolerated; however, potential side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Liver enzyme elevations necessitating regular monitoring
- Risk of teratogenicity; contraindicated in pregnancy
Propriétés
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-KXFGXCNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.